1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-
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Overview
Description
1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]- is a heterocyclic organic compound It is characterized by the presence of a pyrazole ring substituted with iodine at the 4th position, and methyl groups at the 3rd and 5th positions Additionally, it has a 2-oxo-2-(1-pyrrolidinyl)ethyl group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]- typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 3,5-dimethylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the 2-oxo-2-(1-pyrrolidinyl)ethyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
Scientific Research Applications
1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar in structure but lacks the 2-oxo-2-(1-pyrrolidinyl)ethyl group.
4-Iodo-1H-pyrazole: Lacks the methyl groups at the 3rd and 5th positions and the 2-oxo-2-(1-pyrrolidinyl)ethyl group.
1H-Pyrazole, 3-ethyl-4,5-dihydro-1,4-dimethyl-: Similar pyrazole ring structure but different substituents.
Uniqueness
1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodine atom and the 2-oxo-2-(1-pyrrolidinyl)ethyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16IN3O |
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Molecular Weight |
333.17 g/mol |
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C11H16IN3O/c1-8-11(12)9(2)15(13-8)7-10(16)14-5-3-4-6-14/h3-7H2,1-2H3 |
InChI Key |
WDLMHFONOJNGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCC2)C)I |
Origin of Product |
United States |
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